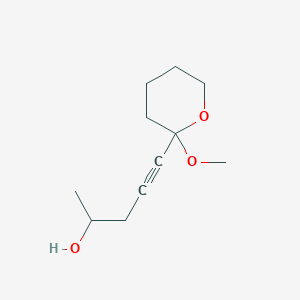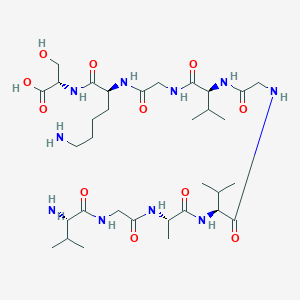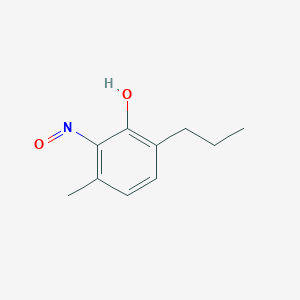![molecular formula C20H17N3O3 B14275834 Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester CAS No. 129944-95-2](/img/structure/B14275834.png)
Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of hydrazinecarboxylic acid, featuring a pyrenylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester typically involves the reaction of hydrazinecarboxylic acid with ethyl chloroformate in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
Temperature: Room temperature to slightly elevated temperatures (20-40°C)
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes for efficiency.
化学反応の分析
Types of Reactions
Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Pyrene-1-carboxylic acid derivatives.
Reduction: Hydrazine derivatives with varying degrees of substitution.
Substitution: Compounds with new functional groups replacing the ester or amino groups.
科学的研究の応用
Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester involves its interaction with molecular targets through its functional groups. The pyrenylamino group can engage in π-π stacking interactions with aromatic systems, while the ester group can undergo hydrolysis to release active hydrazine derivatives. These interactions can modulate various biochemical pathways and molecular processes.
類似化合物との比較
Similar Compounds
- Hydrazinecarboxylic acid, ethyl ester
- Hydrazinecarboxylic acid, phenylmethyl ester
- Hydrazinecarboxylic acid, tert-butyl ester
Uniqueness
Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester is unique due to the presence of the pyrenylamino group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with aromatic systems and in the synthesis of complex organic molecules.
特性
CAS番号 |
129944-95-2 |
|---|---|
分子式 |
C20H17N3O3 |
分子量 |
347.4 g/mol |
IUPAC名 |
ethyl N-(pyren-1-ylcarbamoylamino)carbamate |
InChI |
InChI=1S/C20H17N3O3/c1-2-26-20(25)23-22-19(24)21-16-11-9-14-7-6-12-4-3-5-13-8-10-15(16)18(14)17(12)13/h3-11H,2H2,1H3,(H,23,25)(H2,21,22,24) |
InChIキー |
QLNHXKOAEOORIL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NNC(=O)NC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one](/img/structure/B14275764.png)
![2,5-Cyclohexadiene-1,4-dione, 2-[(3-methoxyphenyl)amino]-5-methyl-](/img/structure/B14275768.png)

![3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B14275773.png)
![4-[2-(3-Methylbutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14275775.png)

![1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B14275806.png)



![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-](/img/structure/B14275818.png)
![1,1'-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14275822.png)
![Bicyclo[2.2.1]heptane-2,6-dicarbonitrile](/img/structure/B14275829.png)
